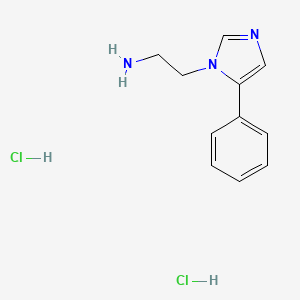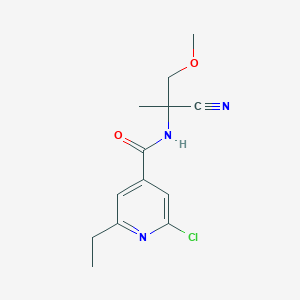![molecular formula C19H20O4 B2633522 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde CAS No. 723332-21-6](/img/structure/B2633522.png)
3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde” is a chemical compound with the empirical formula C19H20O4 and a molecular weight of 312.36 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isO=C(COC1=C(OC)C=C(C=O)C=C1)C(C=C2C)=C(C)C=C2C . This provides a text representation of the compound’s molecular structure.
Applications De Recherche Scientifique
Advanced Oxidation Processes in Water Treatment
Research on the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) highlights the importance of understanding the reactivity and degradation pathways of complex organic molecules in water treatment. This work underscores the role of specific functional groups, like methoxy groups, in determining the biotoxicity and environmental impact of degradation by-products. The study by Qutob et al. (2022) offers insights into how compounds with specific structural features, including methoxy groups, may undergo degradation and what implications this has for water treatment technologies (Qutob et al., 2022).
Catalytic Oxidation in Lignin Conversion
The catalytic oxidation of lignins into aromatic aldehydes, as discussed by Tarabanko and Tarabanko (2017), sheds light on the potential for converting complex organic molecules into valuable chemical intermediates. This research emphasizes the role of specific oxidants and conditions in achieving high yields of products like vanillin, which shares a methoxy group structural similarity. Such studies provide a foundation for exploring the reactivity and applications of methoxy-containing compounds in generating value-added products from renewable resources (Tarabanko & Tarabanko, 2017).
Anticancer Drug Development
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity is critical. Sugita et al. (2017) review the potential of various synthesized compounds for their tumor specificity and keratinocyte toxicity, highlighting the importance of functional groups in modulating biological activity. This line of research suggests the potential of methoxy-containing compounds in designing molecules with specific biological activities, including anticancer properties (Sugita et al., 2017).
Synthesis and Applications of Vanillin
Vanillin synthesis research, as outlined by Ju and Xin (2003), provides an example of how methoxy and other functional groups contribute to the fragrance, flavor, and pharmaceutical industries. This review not only discusses the synthesis methods of vanillin but also proposes practical approaches, highlighting the broader implications of methoxy group-containing compounds in industrial applications (Ju & Xin, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12-7-14(3)16(8-13(12)2)17(21)11-23-18-6-5-15(10-20)9-19(18)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNOOIHONLMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)
![5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2633440.png)

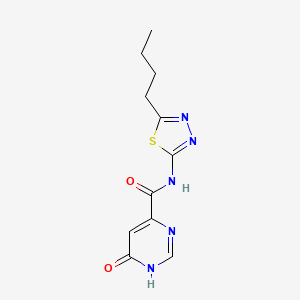
![Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633444.png)
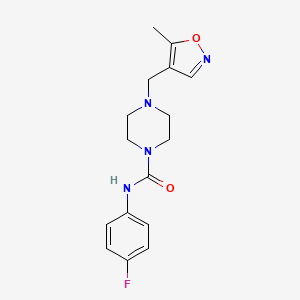
![1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2633448.png)

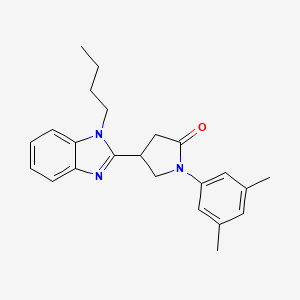
![N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633454.png)
